1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid 1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2173115-69-8
VCID: VC2775752
InChI: InChI=1S/C15H20N2O5S/c1-15(2,3)16-23(21,22)12-6-4-11(5-7-12)17-9-10(14(19)20)8-13(17)18/h4-7,10,16H,8-9H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Molecular Formula: C15H20N2O5S
Molecular Weight: 340.4 g/mol

1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 2173115-69-8

Cat. No.: VC2775752

Molecular Formula: C15H20N2O5S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid - 2173115-69-8

Specification

CAS No. 2173115-69-8
Molecular Formula C15H20N2O5S
Molecular Weight 340.4 g/mol
IUPAC Name 1-[4-(tert-butylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C15H20N2O5S/c1-15(2,3)16-23(21,22)12-6-4-11(5-7-12)17-9-10(14(19)20)8-13(17)18/h4-7,10,16H,8-9H2,1-3H3,(H,19,20)
Standard InChI Key NDGGVNFDLVXYJO-UHFFFAOYSA-N
SMILES CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Canonical SMILES CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O

Introduction

Chemical Identity and Properties

1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound with distinct chemical identifiers and physical properties. The structural complexity of this molecule contributes to its potential utility in medicinal chemistry and pharmaceutical research.

Identification Data

Table 1: Chemical Identification Parameters

ParameterDetails
CAS Number2173115-69-8
Molecular FormulaC₁₅H₂₀N₂O₅S
Molecular Weight340.4 g/mol
IUPAC Name1-[4-(tert-butylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Standard InChIInChI=1S/C15H20N2O5S/c1-15(2,3)16-23(21,22)12-6-4-11(5-7-12)17-9-10(14(19)20)8-13(17)18/h4-7,10,16H,8-9H2,1-3H3,(H,19,20)
Standard InChIKeyNDGGVNFDLVXYJO-UHFFFAOYSA-N
SMILES NotationCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
PubChem ID127239959

This compound is characterized by its unique identifiers that distinguish it from similar structures in chemical databases and literature.

Structural Features

The compound features several important structural elements:

  • A pyrrolidine ring with a ketone (oxo) group at position 5

  • A carboxylic acid substituent at position 3 of the pyrrolidine ring

  • A phenyl ring connected to the pyrrolidine nitrogen

  • A sulfonamide group with a tert-butyl substituent attached to the phenyl ring

This structural arrangement contributes to the compound's reactivity, solubility profile, and potential biological interactions. The pyrrolidine ring provides conformational rigidity, while the carboxylic acid group offers a site for potential hydrogen bonding and derivatization.

Comparative Analysis with Related Compounds

Structural Comparison with Related Pyrrolidine Derivatives

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesPotential Impact on Activity
1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acidLower MWContains methylthio instead of tert-butylaminosulfonyl groupLikely different solubility and binding profile
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acidC₁₁H₁₉NO₄Piperidine ring instead of pyrrolidine; lacks phenyl and sulfonamideDifferent conformational properties
1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acidC₁₀H₁₇NO₄Lacks phenyl and sulfonamide groups; has Boc instead of oxo groupDifferent reactivity and target engagement

The presence of the tert-butylaminosulfonyl group on the phenyl ring likely contributes to unique physical properties and biological targeting compared to similar compounds .

Structure-Activity Relationships

The structural elements of 1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid may contribute to its potential biological activity:

  • The pyrrolidine-3-carboxylic acid portion serves as a rigid scaffold with defined stereochemistry

  • The phenyl ring acts as a linking element and contributes to lipophilicity

  • The sulfonamide group may participate in hydrogen bonding with target proteins

  • The tert-butylamino group adds bulk and lipophilicity, potentially affecting binding pocket interactions

These structure-activity relationships could be instrumental in determining the compound's selectivity and potency for its biological targets.

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